molecular formula C19H23N3O2S B11709117 N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide

Cat. No.: B11709117
M. Wt: 357.5 g/mol
InChI Key: ANQMELNQWMVBSP-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions may be used to scale up the production process efficiently .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Various nucleophiles like amines, thiols.

Major Products:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects . For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication and repair, leading to cell death .

Comparison with Similar Compounds

Uniqueness: N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide stands out due to its unique combination of the benzimidazole core with a pentyl chain and a sulfonamide group. This structural combination enhances its solubility, stability, and biological activity compared to other benzimidazole derivatives .

Properties

Molecular Formula

C19H23N3O2S

Molecular Weight

357.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C19H23N3O2S/c1-15-10-12-16(13-11-15)25(23,24)20-14-6-2-3-9-19-21-17-7-4-5-8-18(17)22-19/h4-5,7-8,10-13,20H,2-3,6,9,14H2,1H3,(H,21,22)

InChI Key

ANQMELNQWMVBSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC2=NC3=CC=CC=C3N2

Origin of Product

United States

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